molecular formula C17H12N2O4 B11029429 (3E)-3-(4-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione

(3E)-3-(4-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B11029429
M. Wt: 308.29 g/mol
InChI Key: DTYLLFSCWKJCTD-JLHYYAGUSA-N
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Description

3-[(4-NITROPHENYL)METHYLENE]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE is a heterocyclic compound that belongs to the pyrrole family Pyrroles are known for their significant biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-NITROPHENYL)METHYLENE]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE typically involves the reaction of 4-nitrobenzaldehyde with a suitable pyrrole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or cesium carbonate to facilitate the nucleophilic cyclization of the intermediate compounds . The reaction is usually carried out in a solvent like acetonitrile at elevated temperatures to ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve maximum efficiency and yield. Continuous flow reactors and other advanced chemical engineering techniques could be employed to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(4-NITROPHENYL)METHYLENE]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

3-[(4-NITROPHENYL)METHYLENE]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(4-NITROPHENYL)METHYLENE]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-NITROPHENYL)METHYLENE]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of a pyrrole ring with a nitrophenylmethylene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

(3E)-3-[(4-nitrophenyl)methylidene]-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C17H12N2O4/c20-16-11-13(10-12-6-8-15(9-7-12)19(22)23)17(21)18(16)14-4-2-1-3-5-14/h1-10H,11H2/b13-10+

InChI Key

DTYLLFSCWKJCTD-JLHYYAGUSA-N

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N(C1=O)C3=CC=CC=C3

Canonical SMILES

C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N(C1=O)C3=CC=CC=C3

Origin of Product

United States

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